molecular formula C12H8BrCl B3029940 3-Bromo-3'-chlorobiphenyl CAS No. 844856-42-4

3-Bromo-3'-chlorobiphenyl

Cat. No.: B3029940
CAS No.: 844856-42-4
M. Wt: 267.55 g/mol
InChI Key: XDPLWYUXKVCBFV-UHFFFAOYSA-N
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Description

3-Bromo-3’-chlorobiphenyl is an organic compound with the chemical formula C12H8BrCl. It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is substituted by a bromine and a chlorine atom, respectively. This compound appears as a colorless to light yellow crystal and is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3’-chlorobiphenyl can be synthesized by reacting 2-bromobiphenyl with chlorsulfite. The process involves dissolving 2-bromobiphenyl in acetonitrile and then adding chlorsulfite to the solution. The reaction mixture is then purified by crystallization to obtain the desired product .

Industrial Production Methods: Industrial production methods for 3-Bromo-3’-chlorobiphenyl typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-chlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-3’-chlorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chlorobiphenyl involves its reactivity in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents, and finally reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to its role as a reactant in these catalytic cycles.

Comparison with Similar Compounds

  • 3-Bromo-4’-chlorobiphenyl
  • 3-Bromo-2’-chlorobiphenyl
  • 4-Bromo-3’-chlorobiphenyl

Comparison: 3-Bromo-3’-chlorobiphenyl is unique due to the specific positions of the bromine and chlorine atoms on the biphenyl structure. This positional isomerism can significantly influence the compound’s reactivity and physical properties. For instance, the substitution pattern affects the compound’s solubility, melting point, and boiling point, as well as its behavior in chemical reactions .

Properties

IUPAC Name

1-bromo-3-(3-chlorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPLWYUXKVCBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305139
Record name 3-Bromo-3′-chloro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-42-4
Record name 3-Bromo-3′-chloro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844856-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3′-chloro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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